molecular formula C9H6FNO B12815469 8-Fluoroisoquinolin-6-ol

8-Fluoroisoquinolin-6-ol

Cat. No.: B12815469
M. Wt: 163.15 g/mol
InChI Key: BUAIDJMEHNDAHT-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-6-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroisoquinolin-6-ol typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of precursors bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale cyclization reactions and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroisoquinolin-6-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can produce various functionalized isoquinolines .

Scientific Research Applications

8-Fluoroisoquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroisoquinolin-3-ol
  • 5-Fluoroisoquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Uniqueness

8-Fluoroisoquinolin-6-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

8-fluoroisoquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H

InChI Key

BUAIDJMEHNDAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)F

Origin of Product

United States

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